molecular formula C8H9F3N2 B1436057 (S)-1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine CAS No. 1213896-50-4

(S)-1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine

Cat. No. B1436057
M. Wt: 190.17 g/mol
InChI Key: HFANFFHVMQXJOE-YFKPBYRVSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The “trifluoromethyl” part suggests the presence of a -CF3 group, and “ethan-1-amine” indicates a two-carbon chain (-CH2-CH2-) with an amine group (-NH2) attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include attributes such as its physical state, melting point, solubility, stability, and reactivity. The search results do not provide specific physical and chemical properties for this compound .

Scientific Research Applications

Asymmetric Synthesis Catalysis

(S)-1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine has been utilized in asymmetric synthesis. For instance, C2-symmetric chiral tertiary amines bearing squaramide fragments with a 1,2-di(pyridin-2-yl)ethane spacer group have demonstrated efficient catalysis in asymmetric additions and domino reactions, producing high yields and enantiomeric excess (ee) (Kostenko, Kucherenko & Zlotin, 2018).

Coordination Chemistry

In coordination chemistry, (S)-1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine has been featured in the synthesis and characterization of various metal complexes. For example, complexes involving nickel(II) chelated by (amino)pyridine ligands have been studied for their potential in ethylene oligomerization, demonstrating significant catalytic activities (Nyamato, Ojwach & Akerman, 2016).

Organometallic Chemistry

In organometallic chemistry, derivatives of this compound have been synthesized and evaluated for their catalytic activities. For instance, (imino)pyridine palladium(II) complexes have been explored as catalysts in reactions like ethylene dimerization, showcasing the versatility and potential of these compounds in various catalytic processes (Nyamato, Ojwach & Akerman, 2015).

Synthesis of Antibacterial Agents

The compound has also been involved in the synthesis of novel antibacterial agents. For example, derivatives synthesized using 3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-amine showed potential antibacterial activity, indicating its utility in developing new therapeutic agents (Reddy & Prasad, 2021).

Luminescent Materials

The compound has been used in the synthesis of luminescent materials. Zinc(II) pseudohalide complexes synthesized using Schiff bases derived from it exhibited luminescent properties, which could be explored in the development of new materials for optical applications (Ghosh et al., 2006).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling, storage, and disposal procedures are essential to ensure safety. The search results do not provide specific safety and hazard information for this compound .

properties

IUPAC Name

(1S)-1-[3-(trifluoromethyl)pyridin-2-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c1-5(12)7-6(8(9,10)11)3-2-4-13-7/h2-5H,12H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFANFFHVMQXJOE-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=N1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CC=N1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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